5-Bromo-4-nitrothiophene-2-carboxylic acid
Description
5-Bromo-4-nitrothiophene-2-carboxylic acid (CAS: 89283-24-9) is a heterocyclic compound with the molecular formula C₅H₂BrNO₄S and a molecular weight of 252.04 g/mol . It features a thiophene ring substituted with a bromine atom at position 5, a nitro group at position 4, and a carboxylic acid moiety at position 2. This configuration imparts strong electron-withdrawing effects, making the compound highly electrophilic and reactive in substitution or coupling reactions. It is typically stored at 2–8°C, indicating moderate stability under refrigeration .
Properties
IUPAC Name |
5-bromo-4-nitrothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTICRYSYQVALQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362411 | |
| Record name | 5-bromo-4-nitrothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-24-9 | |
| Record name | 5-bromo-4-nitrothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Hydrolysis of Ethyl 5-Bromo-4-nitrothiophene-2-carboxylate
- Reagents: Ethyl 5-bromo-4-nitrothiophene-2-carboxylate, potassium hydroxide (KOH), ethanol (EtOH).
- Atmosphere: Inert (degassed and purged with nitrogen).
- Temperature: 15 °C.
- Duration: 1 hour.
- Combine ethyl 5-bromo-4-nitrothiophene-2-carboxylate (2 g, 7.14 mmol) with KOH (801.24 mg, 14.28 mmol) in ethanol (20 mL).
- Degas the mixture and purge with nitrogen three times to ensure an inert atmosphere.
- Stir the reaction mixture at 15 °C for one hour under nitrogen.
- Monitor the reaction using LCMS to confirm the complete consumption of reactants.
- Concentrate the mixture under reduced pressure.
- Partition the residue between hydrochloric acid (50 mL, 1 N) and ethyl acetate (50 mL × 2).
- Separate the organic phase, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the residue using column chromatography (petroleum ether/ethyl acetate gradient from 50:1 to 0:1).
Yield:
83.35% (1.5 g of product as a white solid).
Notes:
This method is efficient for high-purity product preparation and utilizes mild conditions suitable for laboratory-scale synthesis.
Optimization Techniques
Key Parameters Affecting Yield:
- Base Selection: Potassium hydroxide is preferred due to its compatibility with ethanol and ability to facilitate hydrolysis.
- Solvent: Ethanol provides an ideal medium for dissolving reactants and maintaining reaction homogeneity.
- Temperature Control: Maintaining a low temperature (15 °C) prevents side reactions and decomposition.
- Atmosphere: Nitrogen purging minimizes oxidation risks during reaction.
Alternative Synthesis Routes
While hydrolysis remains the most common method, other approaches include:
- Direct Bromination and Nitration of Thiophene Derivatives: This involves sequential bromination followed by nitration and carboxylation steps. However, this route often requires harsher conditions and may result in lower yields.
- Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce bromine followed by nitration, but this method is less commonly used due to reagent cost and complexity.
Data Table: Reaction Parameters
| Parameter | Condition | Observation |
|---|---|---|
| Base | Potassium hydroxide | High yield |
| Solvent | Ethanol | Homogeneous reaction medium |
| Temperature | 15 °C | Prevents side reactions |
| Atmosphere | Nitrogen | Minimizes oxidation |
| Purification Method | Column chromatography | High-purity product obtained |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin chloride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Scientific Research Applications
Chemistry
5-Bromo-4-nitrothiophene-2-carboxylic acid is primarily utilized as an intermediate in organic synthesis. It facilitates the creation of various derivatives that can be tailored for specific chemical properties or biological activities.
Biological Activities
Research has shown that this compound exhibits promising biological activities:
- Antimicrobial Properties: Studies indicate that derivatives of this compound demonstrate significant antibacterial effects against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from nitrothiophenes have been effective in inhibiting the growth of resistant bacterial strains .
- Anticancer Activity: Investigations into its anticancer properties suggest that compounds related to this compound can induce cytotoxic effects in cancer cell lines, such as A549 (lung adenocarcinoma). These compounds are being explored for their potential to serve as scaffolds for new anticancer drugs .
Medicinal Chemistry
This compound is being explored as a building block for drug development, particularly in the synthesis of novel therapeutic agents targeting various diseases. Its ability to interact with biological targets makes it a candidate for further medicinal chemistry research .
Industrial Applications
In industry, this compound is utilized in the production of organic semiconductors and advanced materials. Its unique electronic properties make it suitable for applications in electronic devices and materials science.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of nitrothiophene derivatives against multidrug-resistant E. coli strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those observed for standard antibiotics, indicating a strong potential for these compounds as alternatives in treating resistant infections.
| Bacterial Strain | MIC (µg/mL) | Resistance Profile |
|---|---|---|
| E. coli (wild-type) | 0.3 | Sensitive |
| E. coli (resistant) | >40 | Multi-drug resistant |
| Shigella spp. | 0.5 | Sensitive |
| Salmonella spp. | 1.0 | Sensitive |
This study highlights the compound's potential in addressing antibiotic resistance issues in clinical settings .
Case Study 2: Anticancer Activity
In vitro studies on A549 cells revealed that certain derivatives of this compound exhibited selective cytotoxicity, outperforming standard chemotherapeutic agents like cisplatin in terms of efficacy at comparable concentrations. This suggests a promising avenue for developing new anticancer therapies based on this compound .
Mechanism of Action
The mechanism of action of 5-Bromo-4-nitrothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-2-Carboxylic Acids with Bromo and Nitro Substituents
The structural uniqueness of 5-bromo-4-nitrothiophene-2-carboxylic acid becomes evident when compared to analogs with varying substituent patterns:
- Key Differences: The nitro group in the target compound significantly increases acidity and electron deficiency compared to non-nitro analogs like 5-bromo-2-thiophenecarboxylic acid. The dual electron-withdrawing groups (Br and NO₂) make the compound more reactive in nucleophilic aromatic substitution than 5-nitrothiophene-2-carboxylic acid, which lacks bromine .
Thiophene Derivatives with Alternative Substituents
- Functional Group Impact: Amino substituents (e.g., 4-amino-5-bromo-2-thiophenecarboxylic acid) introduce nucleophilic sites absent in the nitro-containing target compound.
Nitro-Substituted Heterocyclic Carboxylic Acids Beyond Thiophenes
- Structural Implications :
- Furan derivatives (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) exhibit lower aromatic stability than thiophenes, affecting their reactivity in cross-coupling reactions .
- Pyridine analogs (e.g., 5-bromo-2-nitropyridine-4-carboxylic acid) have a nitrogen-containing ring, altering solubility and coordination chemistry compared to thiophenes .
Biological Activity
5-Bromo-4-nitrothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiophene ring with bromine and nitro substituents. The synthesis typically involves electrophilic aromatic substitution reactions, where the bromine and nitro groups enhance the compound's reactivity and biological activity. The general synthetic pathway includes:
- Bromination : Introduction of the bromine atom at the 5-position of the thiophene ring.
- Nitration : Introduction of the nitro group at the 4-position.
- Carboxylation : Formation of the carboxylic acid group at the 2-position.
Biological Activity
The biological activity of this compound has been characterized through various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Properties
Research indicates that compounds containing nitrothiophene derivatives exhibit potent antimicrobial activity against a range of pathogens, including multidrug-resistant strains. The mechanism often involves disruption of bacterial cell membranes and interference with essential metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Klebsiella pneumoniae | 25 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines, particularly lung adenocarcinoma (A549 cells). The compound's cytotoxic effects are mediated through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| A549 (lung cancer) | 12.5 | Apoptosis induction | |
| HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against multidrug-resistant Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability, demonstrating its potential as a therapeutic agent in treating resistant infections .
- Anticancer Activity Assessment : In a comparative analysis with standard chemotherapeutics like cisplatin, this compound showed superior selectivity towards cancer cells while exhibiting lower toxicity to normal cells. This suggests a favorable therapeutic index for further development .
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Action : The nitro group is believed to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
- Anticancer Effects : The compound may induce apoptosis through mitochondrial pathways, activating caspases and leading to cell death in cancerous cells.
Q & A
Q. Basic Characterization :
- HPLC : Assess purity using high-performance liquid chromatography, referencing standards like >95% purity thresholds for brominated thiophenes .
- Melting Point (MP) : Compare observed MP to literature values (e.g., 155–156°C for 5-Bromo-4-methoxythiophene-3-carboxylic acid ).
- Elemental Analysis : Confirm %C, %H, %N, and %S against theoretical values.
Q. Advanced Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., NOE experiments to verify nitro group position).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₅H₃BrNO₄S = 264.96 g/mol).
What stability considerations are critical for storing and handling this compound?
Q. Basic Precautions :
Q. Advanced Stability Challenges :
- Light Sensitivity : Nitro groups may degrade under UV exposure; use amber glassware.
- Moisture : Hydrolytic cleavage of the nitro group is possible in aqueous acidic/basic conditions. Pre-dry solvents for reactions .
How does the bromine substituent influence further functionalization reactions?
Basic Reactivity :
Bromine at C5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. This is analogous to 5-Bromo-2-thiophenecarboxaldehyde, which undergoes palladium-catalyzed couplings .
Q. Advanced Mechanistic Insights :
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic substitution at C3/C4 but may deactivate the ring toward nucleophilic attacks.
- Steric Effects : Bulky substituents at C5 can hinder reactions at adjacent positions, as observed in 5-Bromo-4-chlorothiophene-2-carboxylic acid derivatives .
What are the methodological challenges in analyzing contradictory spectral data for this compound?
Q. Basic Troubleshooting :
Q. Advanced Data Reconciliation :
- Isotopic Patterns in MS : Account for bromine’s natural isotopic signature (¹⁸¹Br/⁷⁹Br ≈ 1:1) to avoid misinterpreting molecular ion clusters.
- X-ray Crystallography : Resolve ambiguities in substitution patterns, as done for 4-Bromo-3-methylthiophene-2-carboxylic acid .
How can computational modeling aid in predicting the reactivity of this compound?
Q. Basic Applications :
Q. Advanced Studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
